

solubility of guanidinium octylphosphonate in various solvents

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Compound of Interest

Compound Name: Einecs 281-324-1

Cat. No.: B12669634

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Predicted Solubility Profile of Guanidinium Octylphosphonate

The solubility of an ionic liquid is governed by the principle of "like dissolves like," which is influenced by the polarity, hydrophobicity, and hydrogen bonding capabilities of both the cation and the anion.[2] The guanidinium cation is highly polar and capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents. Conversely, the octyl chain on the phosphonate anion imparts significant nonpolar character, which would favor solubility in less polar or nonpolar solvents. The interplay of these opposing characteristics suggests that guanidinium octylphosphonate will exhibit amphiphilic behavior.

The following table summarizes the predicted qualitative solubility of guanidinium octylphosphonate in various solvent classes.



Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to Low	The high polarity and hydrogen-bonding ability of the guanidinium cation will promote dissolution. However, the long octyl chain of the phosphonate anion will introduce hydrophobic effects, likely limiting high solubility, especially in water.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N- Dimethylformamide (DMF)	High to Moderate	These solvents have high dielectric constants and can effectively solvate the guanidinium cation. Their ability to accommodate the nonpolar octyl chain is better than that of water, leading to favorable solubility.



Influence of Ion Structure on Solubility

The solubility of guanidinium octylphosphonate is a direct consequence of the balance between the hydrophilic nature of the guanidinium cation and the lipophilic nature of the octylphosphonate anion. The following diagram illustrates this relationship.

Caption: Interplay of cation, anion, and solvent properties on solubility.

Experimental Protocols for Solubility Determination

For a new molecular entity like guanidinium octylphosphonate, experimental determination of solubility is crucial. The isothermal shake-flask method is a widely accepted standard.

Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

- · Guanidinium octylphosphonate
- Selected solvents (e.g., water, ethanol, DMSO, hexane)
- Analytical balance
- Vials with screw caps



- Thermostatically controlled shaker or incubator
- Centrifuge
- · Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a properly calibrated conductivity meter)

Procedure:

- Preparation: Add an excess amount of guanidinium octylphosphonate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
- Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it
 with a suitable solvent to a concentration within the calibration range of the analytical
 method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of guanidinium octylphosphonate.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor.
 The experiment should be performed in triplicate for each solvent.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for determining the solubility of a new chemical entity.



Caption: A stepwise workflow for the experimental determination of solubility.

Conclusion for Drug Development Professionals

The anticipated amphiphilic nature of guanidinium octylphosphonate could be advantageous in drug formulation, potentially enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) or acting as a permeation enhancer. A thorough understanding of its solubility profile across a range of pharmaceutically relevant solvents and buffer systems is a critical first step in evaluating its potential. The experimental protocols provided in this guide offer a robust framework for generating this essential data, enabling informed decisions in the drug development pipeline.

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